molecular formula C24H40O4 B056318 3b,12b-Dihydroxy-5b-cholanoic acid CAS No. 84848-09-9

3b,12b-Dihydroxy-5b-cholanoic acid

Cat. No.: B056318
CAS No.: 84848-09-9
M. Wt: 392.6 g/mol
InChI Key: KXGVEGMKQFWNSR-BYGCHKRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3b,12b-Dihydroxy-5b-cholanoic acid is a bile acid, a type of steroid acid found predominantly in the bile of mammals. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The structure of bile acids is characterized by the presence of hydroxyl groups at specific positions on the steroid nucleus, which in this case are at positions 3 and 12 .

Mechanism of Action

Target of Action

3b,12b-Dihydroxy-5b-cholanoic acid, also known as 3beta,12beta-Dihydroxy-5beta-cholanoic Acid, is a bile acid . Bile acids are steroid acids found predominantly in the bile of mammals . The primary targets of this compound are the cells in the liver and the gallbladder, where bile is produced and stored.

Mode of Action

The compound interacts with its targets by integrating into the bile, a fluid produced by the liver to aid in the digestion of lipids in the small intestine . The presence or absence of hydroxyl groups on positions 3, 7, and 12 distinguishes different bile acids . In this case, the hydroxyl groups are present at positions 3 and 12.

Biochemical Pathways

The compound is involved in the bile secretion pathway, which is crucial for the emulsification and absorption of dietary fats. It also plays a role in the elimination of cholesterol from the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are typical of bile acids. It is synthesized in the liver, stored in the gallbladder, and released into the small intestine during digestion. Its bioavailability is influenced by dietary intake, particularly fat content, which stimulates bile secretion .

Result of Action

The action of this compound results in the emulsification of dietary fats, facilitating their digestion and absorption in the small intestine. It also contributes to the body’s cholesterol homeostasis .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the pH level in the small intestine can affect its ionization state and, consequently, its solubility and absorption. Moreover, its efficacy in emulsifying fats can be influenced by the type and amount of dietary fat intake .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3b,12b-Dihydroxy-5b-cholanoic acid typically involves the hydroxylation of cholanoic acid derivatives. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to ensure the selective addition of hydroxyl groups at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce the compound through metabolic pathways that mimic natural biosynthesis. This method is often preferred for its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3b,12b-Dihydroxy-5b-cholanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-keto-12b-hydroxy-5b-cholanoic acid, while reduction may produce 3b,12b-dihydroxy-5b-cholane .

Scientific Research Applications

3b,12b-Dihydroxy-5b-cholanoic acid has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex steroid derivatives.

    Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3b,12b-Dihydroxy-5b-cholanoic acid is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for studying the structure-activity relationships of bile acids and their derivatives .

Properties

IUPAC Name

(4R)-4-[(3S,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGVEGMKQFWNSR-BYGCHKRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259277
Record name (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3beta,12beta-Dihydroxy-5beta-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

84848-09-9
Record name (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84848-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3beta,12beta-Dihydroxy-5beta-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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